An In-depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 2-methyl-1H-imidazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-1H-imidazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 2-methyl-1H-imidazole-4-carboxylate, with a special focus on its role as a key building block in the synthesis of complex pharmaceutical agents.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of Ethyl 2-methyl-1H-imidazole-4-carboxylate is crucial for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Melting Point | 136-137 °C | [2] |
| Boiling Point | 339.7 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 159.3 ± 20.4 °C | [2] |
| XLogP3 | 1.08 | [2] |
| Appearance | Off-white or yellow crystalline powder |
Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate
The synthesis of substituted imidazoles can be achieved through various classical methods, each with its own advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability.
Established Synthetic Strategies for the Imidazole Ring
Several named reactions have been historically significant in the synthesis of the imidazole core:
-
Debus Synthesis: This was the first reported synthesis of imidazole in 1858 by Heinrich Debus. It involves a one-pot reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[3][4] While historically important, this method can sometimes result in low yields and a mixture of products.[5]
-
Wallach Synthesis: The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction.[6][7] This method is particularly useful for the synthesis of N-substituted imidazoles.
-
Marckwald Synthesis: This route provides a pathway to 2-mercaptoimidazoles from α-amino ketones and isothiocyanates. The mercapto group can then be removed oxidatively to yield the corresponding imidazole.[6][7]
The following diagram illustrates a generalized approach to imidazole synthesis based on the Debus-Radziszewski reaction, a modification of the original Debus synthesis.
Caption: Generalized Debus-Radziszewski Imidazole Synthesis.
A Plausible Synthetic Protocol for Ethyl 2-methyl-1H-imidazole-4-carboxylate
A practical and efficient method for the synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate can be adapted from established procedures for similar imidazole carboxylates. A common approach involves the condensation of an α-dicarbonyl compound with an amidine. In this case, ethyl 2-chloroacetoacetate can serve as the dicarbonyl equivalent and acetamidine as the source of the 2-methylimidazole core.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of acetamidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 equivalents) at room temperature to generate the free acetamidine in situ.
-
Addition of Reagents: To this mixture, slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) while maintaining the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure Ethyl 2-methyl-1H-imidazole-4-carboxylate.
The following diagram outlines the key steps in this synthetic workflow.
Caption: Synthetic workflow for Ethyl 2-methyl-1H-imidazole-4-carboxylate.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the imidazole ring (around 7.5-8.0 ppm). The ethyl ester will exhibit a quartet for the -OCH₂- group (around 4.2-4.4 ppm) and a triplet for the -CH₃ group (around 1.2-1.4 ppm). The methyl group at the C2 position of the imidazole ring will appear as a singlet (around 2.4-2.6 ppm). The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 160-165 ppm). The carbons of the imidazole ring will resonate in the aromatic region (approximately 115-145 ppm). The carbons of the ethyl group and the C2-methyl group will appear in the aliphatic region.
-
FT-IR: The infrared spectrum will be characterized by a broad N-H stretching band in the region of 3100-3300 cm⁻¹. A strong C=O stretching vibration for the ester group will be observed around 1700-1720 cm⁻¹. C-N and C=C stretching vibrations of the imidazole ring will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154.17).
Chemical Reactivity
The reactivity of Ethyl 2-methyl-1H-imidazole-4-carboxylate is governed by the functional groups present in the molecule: the imidazole ring and the ethyl ester.
-
N-Alkylation and N-Acylation: The imidazole ring contains two nitrogen atoms. The pyrrole-like nitrogen (N-1) can be deprotonated with a strong base and subsequently alkylated or acylated. The pyridine-like nitrogen (N-3) is basic and can be protonated or can act as a nucleophile.[3]
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-1H-imidazole-4-carboxylic acid.
-
Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation, although the reactivity is influenced by the electron-withdrawing nature of the carboxylate group.
Application in Drug Development: A Key Intermediate for Olmesartan
A significant application of imidazole carboxylate derivatives is in the synthesis of pharmaceuticals. For instance, a closely related analog, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key intermediate in the synthesis of Olmesartan , an angiotensin II receptor antagonist used to treat high blood pressure.[12] The synthesis of this intermediate involves the formation of the imidazole ring followed by a Grignard reaction on the ester group.[12] This highlights the importance of compounds like Ethyl 2-methyl-1H-imidazole-4-carboxylate as versatile building blocks for constructing more complex and biologically active molecules.
Safety and Handling
Ethyl 2-methyl-1H-imidazole-4-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for similar compounds, it may cause skin and eye irritation.[13] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
Ethyl 2-methyl-1H-imidazole-4-carboxylate is a valuable heterocyclic compound with a range of potential applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of the imidazole and ester functionalities, makes it an attractive starting material for the development of novel pharmaceutical agents. A thorough understanding of its chemical properties and reactivity is paramount for its successful utilization in research and drug discovery endeavors.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Radziszewski, B. (1882). Ueber Glyoxalin und seine Homologe. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
- Wallach, O. (1876). Ueber eine neue Synthese von Glyoxalinen. Berichte der deutschen chemischen Gesellschaft, 9(1), 879-880.
- Banerjee, A., & Singh, S. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- Manocha, S., et al. (2016). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue).
- Siddarh, H. S., et al. (2021). A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski Reaction.
- A short review on synthesis of imidazole derivatives. (2020).
- de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 878.
- Higuera, N. L., et al. (2019). The multicomponent Debus-Radziszewski reaction in macromolecular chemistry. Polymer Chemistry, 9(15), 1927-1933.
- Benincori, T., Brenna, E., & Sannicolò, F. (1993). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 675-680.
-
PubChem. (n.d.). Ethyl 4-methyl-5-imidazolcarboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-methyl-1h-imidazole-4-carboxylate. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. Retrieved from [Link]
- Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Journal of Organometallic Chemistry, 902, 120973.
- Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(20-21), 3841-3849.
- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
-
PubChem. (n.d.). 2-Ethyl-4-methylimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Retrieved from [Link]
- World Journal of Pharmaceutical Research. (2020).
- Ghorab, M. M., et al. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Journal of the Serbian Chemical Society, 83(10), 1145-1157.
- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. jetir.org [jetir.org]
- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]
- 9. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Ethyl-4-methylimidazole | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. 2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878 - PubChem [pubchem.ncbi.nlm.nih.gov]
